molecular formula C11H7BrN2O4S B432382 2-(4-Bromophenyl)sulfonyl-5-nitropyridine CAS No. 353277-41-5

2-(4-Bromophenyl)sulfonyl-5-nitropyridine

Cat. No. B432382
CAS RN: 353277-41-5
M. Wt: 343.16g/mol
InChI Key: AVTFQRBVCPBJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromophenyl)sulfonyl-5-nitropyridine” is a chemical compound with the molecular formula C11H7BrN2O4S . It has an average mass of 343.153 Da and a mono-isotopic mass of 341.930969 Da .


Synthesis Analysis

The synthesis of nitropyridines, which are related to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)sulfonyl-5-nitropyridine” consists of a pyridine ring substituted at the 2-position with a sulfonyl group that is further substituted with a 4-bromophenyl group . At the 5-position of the pyridine ring, there is a nitro group .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used with “2-(4-Bromophenyl)sulfonyl-5-nitropyridine” as it involves the use of organoboron reagents .

Scientific Research Applications

Antimicrobial Agent Development

The compound 2-(4-Bromophenyl)sulfonyl-5-nitropyridine has been linked to the development of novel antimicrobial agents. Research suggests that derivatives of this compound show promising potential against Gram-positive pathogens, which could lead to new treatments for bacterial infections .

Safety and Hazards

The safety data sheet for a related compound, 2-Bromo-5-nitropyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O4S/c12-8-1-4-10(5-2-8)19(17,18)11-6-3-9(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTFQRBVCPBJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)sulfonyl-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.